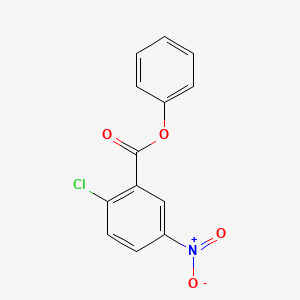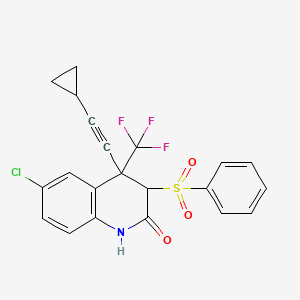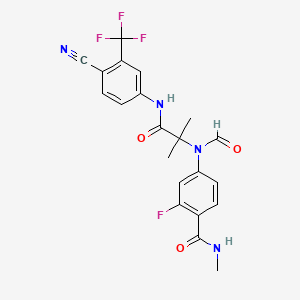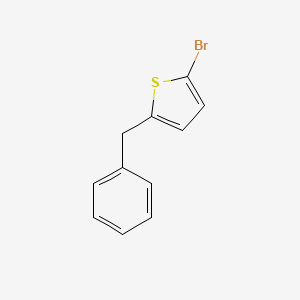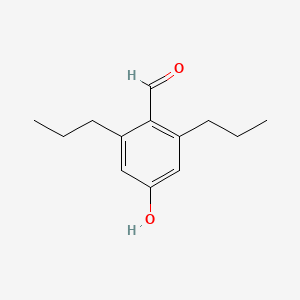
4-Hydroxy-2,6-dipropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,6-dipropylbenzaldehyde is an organic compound with the molecular formula C13H18O2 It is a derivative of benzaldehyde, featuring hydroxyl and propyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.
Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.
One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
化学反应分析
Types of Reactions
4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.
Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.
Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.
科学研究应用
4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propyl groups, making it less hydrophobic and potentially less bioactive.
2,6-Dipropylbenzaldehyde: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
4-Hydroxy-3,5-dipropylbenzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
4-Hydroxy-2,6-dipropylbenzaldehyde is unique due to the specific positioning of the hydroxyl and propyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-hydroxy-2,6-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3 |
InChI 键 |
AUZLQPCNNFJVFA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC(=C1C=O)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
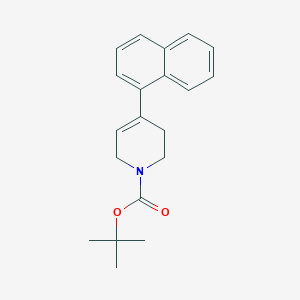
![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


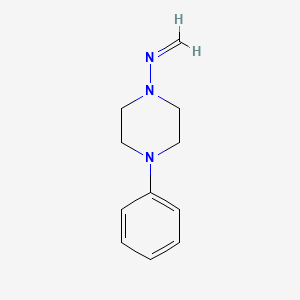
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)

![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
